molecular formula C₁₈H₂₀N₂O₂ B1145721 2-Oxo-N,N'-diphenylhexanehydrazide CAS No. 30923-77-4

2-Oxo-N,N'-diphenylhexanehydrazide

Cat. No.: B1145721
CAS No.: 30923-77-4
M. Wt: 296.36
InChI Key:
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Description

2-Oxo-N,N’-diphenylhexanehydrazide is a chemical compound related to the classes of hydrazobenzenes and phenylbutazones. It has a molecular formula of C18H20N2O2 and a molecular weight of 296.36 g/mol. This compound is known for its unique structure, which includes a hexanoyl group attached to a diphenylhydrazide moiety.

Mechanism of Action

Target of Action

The primary targets of 2-Oxo-N,N’-diphenylhexanehydrazide are currently unknown. This compound is related to the classes of hydrazobenzenes and phenylbutazones , which are known to have various biological activities.

Mode of Action

As it is related to hydrazobenzenes and phenylbutazones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-N,N’-diphenylhexanehydrazide typically involves the reaction of hexanoyl chloride with diphenylhydrazine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for 2-Oxo-N,N’-diphenylhexanehydrazide are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reactors and more efficient purification techniques to obtain the compound in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-N,N’-diphenylhexanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydrazide group can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-Oxo-N,N’-diphenylhexanehydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Oxo-N,N’-diphenylhexanehydrazide include other hydrazobenzenes and phenylbutazones, such as:

  • N-Phenylhydrazine
  • Phenylbutazone
  • Diphenylhydrazine

Uniqueness

2-Oxo-N,N’-diphenylhexanehydrazide is unique due to its specific structure, which includes a hexanoyl group attached to a diphenylhydrazide moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-oxo-N,N'-diphenylhexanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-2-3-14-17(21)18(22)20(16-12-8-5-9-13-16)19-15-10-6-4-7-11-15/h4-13,19H,2-3,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGVIVFKZMVSAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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